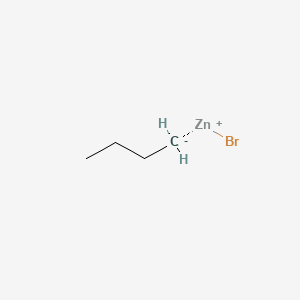

n-Butylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Butylzinc bromide is an organozinc compound . It can be used as a reagent in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates .

Synthesis Analysis

The synthesis of this compound involves the reaction of n-butanol with bromine . The reaction is catalyzed by sulfuric acid . Another method involves the use of alkyl tosylate as the electrophile .

Molecular Structure Analysis

The molecular formula of this compound is C4H9BrZn . It is a yellow to brown to black liquid .

Chemical Reactions Analysis

This compound is used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates . It can also be used to prepare n-butylanisole by treating with 4-bromoanisole in the presence of a tetraphosphine ligand and a palladium catalyst .

Physical and Chemical Properties Analysis

This compound is a yellow to brown to black liquid . It has a molecular weight of 202.41 g/mol . It is packaged under argon in resealable ChemSeal bottles .

Scientific Research Applications

1. Negishi Cross-Coupling Reactions

n-Butylzinc bromide is actively used in high-turnover-number Negishi cross-coupling reactions. This process involves the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This compound, specifically, reacts in good yields with various aryl bromides, showcasing its effectiveness as a reagent in organic synthesis (Kondolff, Doucet, & Santelli, 2006).

2. Formation and Reactions in Ionic Liquids

Research indicates the importance of this compound in the formation and reactions of alkylzinc reagents within room-temperature ionic liquids. The presence of bromide ions plays a crucial role in forming these alkylzinc reagents, which are essential in various chemical reactions (Law, Wong, & Chan, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

n-Butylzinc bromide is an organozinc compound . The primary targets of this compound are organic halides or triflates . These compounds are often used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds .

Mode of Action

This compound interacts with its targets (organic halides or triflates) in the presence of a tetraphosphine ligand and a palladium catalyst . This interaction results in the formation of carbon-carbon bonds, a crucial step in many organic synthesis reactions .

Biochemical Pathways

It’s known that the compound plays a significant role in the negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.

Result of Action

The primary result of this compound’s action is the formation of carbon-carbon bonds when it reacts with organic halides or triflates . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically used in a solution form, such as 0.5 M in tetrahydrofuran (THF) . The reaction requires the presence of a palladium catalyst and a tetraphosphine ligand . Additionally, this compound is sensitive to air and moisture, and thus, it needs to be handled and stored under dry, inert gas conditions .

Biochemical Analysis

Biochemical Properties

The role of n-Butylzinc bromide in biochemical reactions is primarily as a reagent. It participates in reactions to construct carbon-carbon bonds by reacting with organic halides or triflates

Molecular Mechanism

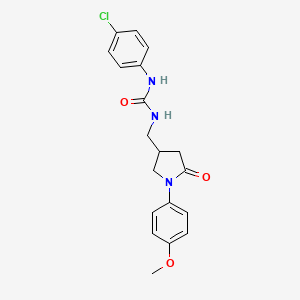

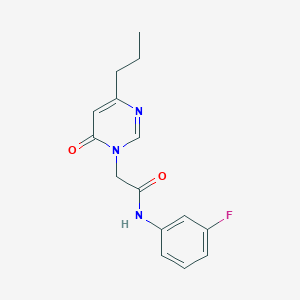

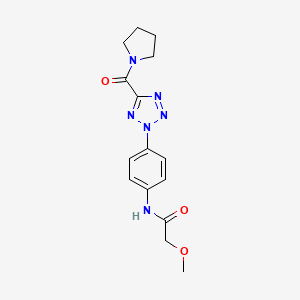

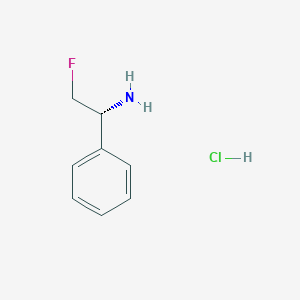

The molecular mechanism of this compound involves its reaction with organic halides or triflates to form carbon-carbon bonds . This is a key step in the synthesis of β-Phenethylamines

Properties

IUPAC Name |

bromozinc(1+);butane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJKDARXFAPOY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806965.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806968.png)

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)